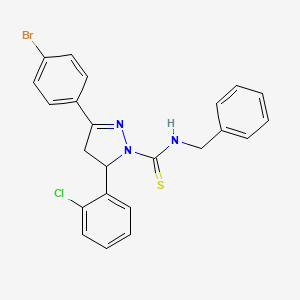

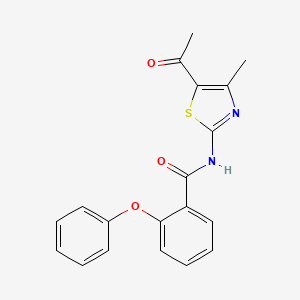

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

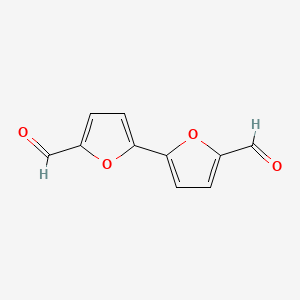

This compound is a carbamate derivative with a pyrrolidine ring, which is further substituted with a sulfonyl group attached to a chlorophenyl group. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides . The pyrrolidine ring is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, the synthesis of a related compound, 2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester, involves the condensation of pyrazole and 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction . These techniques can provide information about the functional groups present, the connectivity of atoms, and the three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the carbamate group might undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .科学的研究の応用

Stereoselective Synthesis

Stereoselective synthesis techniques utilize compounds like "Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate" for the formation of complex structures. For instance, studies on oxidative carbon–hydrogen bond functionalizations of enamides demonstrate the creation of piperidine structures, showcasing the compound's role in efficient and controlled synthetic pathways (Brizgys et al., 2012).

Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis and functionalization of pyrrolidines and other nitrogen-containing cycles are critical. Research on the reaction of γ-Halocarbanions with Imines points towards novel methods for synthesizing pyrrolidines, indicating the versatility of sulfonyl-containing compounds in creating biologically relevant structures (Mąkosza & Judka, 2005).

Catalysis and Functionalization

Compounds of this nature are often used in catalytic processes to introduce or modify functional groups in organic molecules. For example, the catalyzed intramolecular hydroamination of N-allenyl carbamates, illustrating the compound's potential in generating piperidine derivatives, highlights its applicability in synthesizing cyclic compounds with high efficiency and selectivity (Zhang et al., 2006).

Material Science

In material science, the synthesis of derivatives and functionalized molecules like "Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate" contributes to the development of novel materials. The creation of polyimides with high refractive indices and small birefringences, as demonstrated by Tapaswi et al. (2015), showcases the potential of using such compounds in the production of advanced polymers with desirable optical properties (Tapaswi et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the design and synthesis of novel compounds for therapeutic applications are of paramount importance. The compound's structural framework can be manipulated to develop new drugs with potential antitumor and antibacterial activities, as indicated by the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, presenting a promising approach for discovering new medicinal agents (Hafez, Alsalamah, & El-Gazzar, 2017).

特性

IUPAC Name |

benzyl N-[2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c21-16-6-8-17(9-7-16)29(26,27)18-10-11-23(13-18)19(24)12-22-20(25)28-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZFYPNJAMHSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)

![Dimethyl[2-(morpholin-2-yl)ethyl]amine](/img/structure/B2739392.png)

![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739395.png)

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)